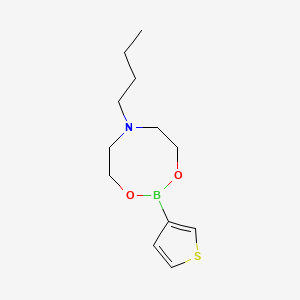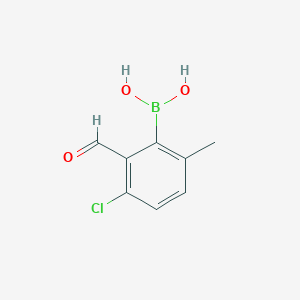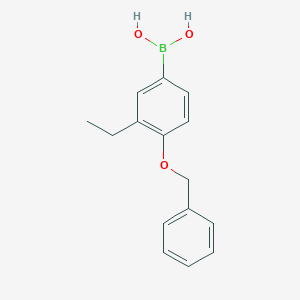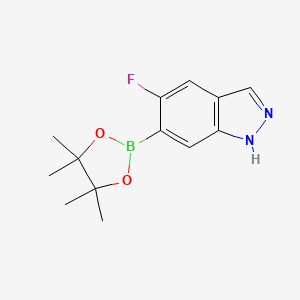
6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane
Descripción general
Descripción
6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane (6-Butyl-2-TDB) is a heterocyclic compound that has been studied extensively due to its potential applications in both scientific research and industry. 6-Butyl-2-TDB is a boron-containing heterocyclic compound with a five-membered ring containing four carbon atoms and one boron atom. It is a white solid at room temperature and has a molecular weight of approximately 214.20 g/mol. 6-Butyl-2-TDB is a versatile compound with many potential applications, including in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Ortho-Functionalization of Arylboronic Acids
- Application : A derivative of 6-butyl-1,3,6,2-dioxazaborocane, specifically 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, is used in synthesizing ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. This has implications in creating compounds with high rotational barriers around the Caryl bond (Da̧browski et al., 2007).
Br/Li Exchange Reaction Selectivity
- Application : The selectivity of the Br/Li exchange reaction in various boronate compounds, including 6-butyl-2-(2,5-dibromophenyl)-1,3,6,2-dioxazaborocane, is studied. This research is crucial for understanding the synthesis of lithiated aryl boronates and their conversion into functionalized arylboronic acids (Durka et al., 2013).
Deprotonative Lithiation
- Application : The study focuses on the deprotonative lithiation of 6-butyl-2-(dihalophenyl)-(N–B)-1,3,6,2-dioxazaborocanes, which leads to the creation of functionalized halogenated arylboronic acids. This process is significant for developing new compounds with varied reactivities (Durka et al., 2009).
Synthesis and Structure of 1,3,6,2-Dioxazaborocanes
- Application : Research here explores the synthesis of new 1,3,6,2-dioxazaborocanes with various substituents. The focus is on understanding their molecular structure and potential for synthesizing corresponding germanium derivatives (Lermontova et al., 2008).
Fluorescent Detection
- Application : Dioxazaborocane derivatives, such as 6-(anthracen-9-ylmethyl)-2-phenyl-1,3,6,2-dioxazaborocane, are studied for their potential as fluorescent materials, specifically for hydrogen peroxide detection. This application is significant in security and surveillance for detecting peroxide-based explosives (Frenois et al., 2016).
Propiedades
IUPAC Name |
6-butyl-2-thiophen-3-yl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2S/c1-2-3-5-14-6-8-15-13(16-9-7-14)12-4-10-17-11-12/h4,10-11H,2-3,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHPTIATBNHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















